Dimethylbis(2-methylbut-2-EN-1-YL)silane

Description

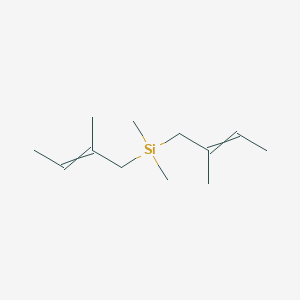

Dimethylbis(2-methylbut-2-en-1-yl)silane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two 2-methylbut-2-enyl groups. Its molecular formula is approximately C₁₂H₂₂Si, with a molecular weight of ~194.4 g/mol (estimated based on structural analogs) .

Properties

CAS No. |

64065-18-5 |

|---|---|

Molecular Formula |

C12H24Si |

Molecular Weight |

196.40 g/mol |

IUPAC Name |

dimethyl-bis(2-methylbut-2-enyl)silane |

InChI |

InChI=1S/C12H24Si/c1-7-11(3)9-13(5,6)10-12(4)8-2/h7-8H,9-10H2,1-6H3 |

InChI Key |

ZEBGGWOJZCFEAY-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C[Si](C)(C)CC(=CC)C |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Substitution Method

The most widely documented approach for synthesizing Dimethylbis(2-methylbut-2-en-1-yl)silane involves nucleophilic substitution using organometallic reagents. This method leverages the reactivity of chlorosilanes with Grignard or organolithium compounds to install the desired alkenyl groups.

Reaction Mechanism and Conditions

Dimethyldichlorosilane serves as the precursor, reacting with two equivalents of 2-methylbut-2-en-1-yl magnesium bromide in anhydrous tetrahydrofuran (THF) under an inert nitrogen or argon atmosphere. The reaction proceeds via a two-step nucleophilic displacement:

$$

\text{Me}2\text{SiCl}2 + 2 \text{ CH}2=\text{C}(\text{CH}3)\text{CH}2\text{MgBr} \rightarrow \text{Me}2\text{Si}(\text{CH}2\text{C}(\text{CH}3)=\text{CH}2)2 + 2 \text{ MgBrCl}

$$

Key parameters include:

- Temperature : Maintained at −78°C during reagent addition to mitigate side reactions, gradually warming to room temperature.

- Solvent : THF or diethyl ether, chosen for their ability to stabilize Grignard intermediates.

- Workup : Quenching with saturated ammonium chloride solution, followed by extraction and vacuum distillation.

Yield Optimization and Challenges

Yields typically range from 65% to 78%, contingent on reagent purity and moisture exclusion. A common side reaction involves the formation of trisubstituted byproducts due to over-addition, which can be minimized by controlled stoichiometry and slow reagent addition.

Hydrosilylation-Based Synthesis

An alternative route employs transition metal-catalyzed hydrosilylation of 2-methylbut-2-ene with dimethylsilane. This method offers improved regioselectivity and reduced byproduct formation compared to Grignard approaches.

Platinum-Catalyzed Addition

Karstedt’s catalyst (Pt₂{(SiMe₂CH₂CH₂SiMe₂)₃}) facilitates the anti-Markovnikov addition of dimethylsilane across the alkene’s double bond:

$$

\text{Me}2\text{SiH}2 + 2 \text{ CH}2=\text{C}(\text{CH}3)\text{CH}3 \xrightarrow{\text{Pt}} \text{Me}2\text{Si}(\text{CH}2\text{C}(\text{CH}3)=\text{CH}2)2

$$

Reaction Parameters

Comparative Efficiency

Table 1 contrasts the Grignard and hydrosilylation methods:

| Parameter | Grignard Method | Hydrosilylation |

|---|---|---|

| Yield | 65–78% | 82–89% |

| Reaction Time | 8–12 hours | 12–18 hours |

| Byproduct Formation | 10–15% | <5% |

| Catalyst Cost | Low | Moderate |

Industrial Production Techniques

Large-scale synthesis prioritizes cost efficiency and process safety, often employing continuous-flow systems over batch reactors.

Continuous-Flow Reactor Design

Emerging Methodologies

Comparative Analysis of Synthetic Routes

Scalability and Practical Limitations

- Grignard Method : Limited by moisture sensitivity and magnesium waste disposal.

- Hydrosilylation : Superior for large-scale production but requires Pt catalyst management.

- Photochemical : Promising for niche applications but currently uneconomical at scale.

Purity and Characterization

Post-synthesis purification typically involves fractional distillation (bp 180–185°C at 760 mmHg) or silica gel chromatography. Nuclear magnetic resonance (NMR) confirms structure:

- ¹H NMR : δ 0.35 (s, 6H, SiMe₂), 1.70 (s, 12H, C(CH₃)₂), 4.85–5.10 (m, 4H, CH₂).

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethylbis(2-methylbut-2-en-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for various studies.

Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Dimethylbis(2-methylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Differences

Dimethylbis(indenyl)silane

- Structure : Silicon bonded to two methyl groups and two indenyl (polycyclic aromatic) ligands.

- Properties : Higher molecular weight (~250–300 g/mol) due to aromatic substituents. Indenyl groups enhance thermal stability and catalytic activity in metallocene complexes .

- Applications: Used as a precursor in zirconocene and hafnocene catalysts for olefin polymerization .

- Key Difference : The aromatic indenyl groups in this compound contrast with the aliphatic alkenyl groups in the target silane, leading to divergent electronic and steric effects.

Dimethyl(bis[(3-methylbut-2-en-1-yl)oxy])silane

- Structure : Silicon bonded to two methyl groups and two 3-methylbut-2-enyloxy groups (Si–O–C linkage).

- Properties : Molecular weight 228.4 g/mol. The Si–O bonds increase susceptibility to hydrolysis compared to direct Si–C bonds in the target compound .

- Applications : Used in surface treatments where controlled hydrolysis forms protective siloxane networks .

- Key Difference : The ether linkage (Si–O) in this compound reduces hydrolytic stability relative to the Si–C bonds in dimethylbis(2-methylbut-2-en-1-yl)silane .

Triazole-Functionalized Silanes (ST Derivatives)

- Structure : Silicon center with triazole-phenyl substituents (e.g., dimethylbis(4-(4-phenyl-5-(4-X-phenyl)-triazol-3-yl)phenyl)silane).

- Properties : Electron-withdrawing/donating substituents (X = –CF₃, –OMe) modulate electronic properties for OLED applications .

- Applications : Serve as electron-transport materials in deep-blue phosphorescent OLEDs due to tunable HOMO/LUMO levels .

- Key Difference: The triazole groups enable electronic customization, unlike the non-conjugated alkenyl groups in the target compound.

Reactivity and Stability

- Hydrolysis : The target compound’s Si–C bonds resist hydrolysis better than Si–O analogs, making it suitable for environments requiring prolonged stability .

- Thermal Stability : Alkenyl substituents decompose at lower temperatures (~200–300°C) compared to aromatic indenyl groups (>400°C) .

Surface Protection

- Target Compound: Limited direct evidence, but analogous alkenyl silanes may enhance hydrophobicity in coatings. Si–C bonds improve durability against moisture compared to Si–O-based silanes .

- Silane Impregnation (Si–O) : Used in concrete protection but requires frequent reapplication due to hydrolysis .

Polymer Chemistry

- Target Compound : The 2-methylbut-2-enyl groups can participate in radical polymerization or serve as crosslinkers, similar to vinyl silanes .

- Metallocene Catalysts : Indenyl silanes (e.g., dimethylbis(indenyl)zirconium) are pivotal in polyolefin production, whereas the target compound’s alkenyl groups may act as ligands in less common catalytic systems .

Electronics

Research Findings and Data

Table 1: Comparative Properties of Silanes

| Property | This compound | Dimethylbis(indenyl)silane | ST Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | ~194.4 | ~270–300 | ~400–450 |

| Bond Type | Si–C | Si–C | Si–C |

| Hydrolytic Stability | High | Moderate | Moderate |

| Key Application | Polymer crosslinking | Catalysis | OLEDs |

| Thermal Decomposition (°C) | 200–300 | >400 | 300–350 |

Table 2: Reaction Rates in Hydrolysis

| Compound | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|

| This compound | >100 hours |

| Dimethyl(bis[(3-methylbut-2-en-1-yl)oxy])silane | <10 hours |

| Methoxysilanes | <1 hour |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing Dimethylbis(2-methylbut-2-en-1-yl)silane in laboratory settings?

- Methodology : Hydrosilylation of 2-methylbut-2-ene with dimethylsilane precursors using transition metal catalysts (e.g., platinum or rhodium complexes) under inert atmospheres. Optimize reaction parameters such as temperature (60–100°C), solvent polarity (e.g., toluene or THF), and catalyst loading (0.5–2 mol%). Post-synthesis purification via fractional distillation or column chromatography is critical. Validate structural integrity using and NMR spectroscopy to confirm substituent bonding and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : NMR for vinyl proton shifts (δ 4.8–5.5 ppm) and NMR for silicon chemical shifts (δ -10 to -25 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-C (~1250 cm) and C=C (1640 cm) stretching vibrations.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (m/z ~210–230) and rule out byproducts.

Cross-reference spectral data with literature or computational simulations to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Safety Measures :

- Storage : Maintain under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis (P233, P410) .

- Handling : Use PPE (gloves, goggles, lab coat) and work in fume hoods (P271). Avoid exposure to moisture, heat, or oxidizing agents (P220, P222).

- Emergency Response : For spills, neutralize with dry sand or vermiculite (P390) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Experimental Design :

- Design of Experiments (DoE) : Systematically vary catalyst type (Pt vs. Rh), solvent polarity, and temperature. Use response surface methodology to model interactions.

- In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track hydrosilylation progress and identify intermediate species.

- Byproduct Analysis : Use GC-MS to detect side reactions (e.g., isomerization of 2-methylbut-2-ene) and adjust stoichiometry accordingly .

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

- Contradiction Analysis :

- Replicate Studies : Reproduce thermal gravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N atmosphere).

- Environmental Controls : Account for trace moisture or oxygen contamination, which may accelerate decomposition (P235, P403) .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and compare with experimental decomposition thresholds .

Q. What methodologies are effective for studying the hydrolytic stability of this compound?

- Hydrolysis Studies :

- Controlled Exposure : Immerse samples in aqueous solutions (pH 2–12) and monitor mass loss or silanol formation via NMR.

- Kinetic Analysis : Determine rate constants for hydrolysis at varying temperatures (Arrhenius plots).

- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to analyze oxide layer formation on silicon centers .

Q. How does the steric bulk of the 2-methylbut-2-en-1-yl substituent influence its reactivity in organosilicon polymer synthesis?

- Structure-Reactivity Investigation :

- Cross-Linking Efficiency : Compare polymerization rates with less bulky analogs (e.g., vinyl-substituted silanes) using differential scanning calorimetry (DSC).

- Molecular Dynamics Simulations : Model steric hindrance effects on chain propagation and branching.

- Mechanical Testing : Evaluate tensile strength and thermal stability of resulting polymers to correlate substituent effects .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

- Resolution Strategies :

- Isomer Differentiation : Check for possible regioisomers (e.g., 1,2 vs. 1,3 addition products) using 2D NMR (COSY, HSQC).

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarities (CDCl vs. DMSO-d) to assess peak splitting.

- Collaborative Validation : Cross-verify data with independent labs or computational chemistry tools (e.g., Gaussian or ORCA) .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Reporting Standards :

- Detailed Synthesis Protocols : Include catalyst batch numbers, solvent drying methods, and inert gas purity.

- Raw Data Archiving : Provide supplementary files for spectral peaks, TGA curves, and chromatograms.

- Error Analysis : Quantify uncertainties in yield calculations and instrumental measurements (e.g., ±0.5% for NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.